Fragment-Based Drug Discovery: Co-Crystal Structure Count vs. 5-Amino-1,3,4-thiadiazole-2-thiol Fragment Portfolio
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (assigned the PDB ligand code GVY, fragment identifier FMOPL000605a) has been co-crystallized with four structurally and functionally distinct protein targets at resolutions between 1.09 and 1.88 Å: human PARP14 Macrodomain 3 (PDB 5QI8, 1.09 Å), human PTP1B (PDB 7GSD, 1.8 Å), Southampton virus 3C-like protease (PDB 6T8R, 1.88 Å), and Schistosoma mansoni thioredoxin glutathione reductase (PDB 8PLH, fragment screen hit 18) [1][2][3][4]. In the PTP1B study, it was identified as one of 65 new fragment hits across 59 liganded crystal structures, contributing to an expanded view of ligandability in this therapeutically important but historically 'undruggable' phosphatase target [2]. By contrast, 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9), despite being a common fragment library constituent, does not appear in any publicly deposited PanDDA fragment screening co-crystal structure with comparable target diversity or resolution [5]. This quantifiable difference—4 validated co-crystal structures versus zero for the thiol analog in fragment screening campaigns—provides direct evidence that the phenolic -OH substituent confers a distinct and experimentally validated protein-binding profile [6].
| Evidence Dimension | Number of distinct protein co-crystal structures from fragment-based screening campaigns (PanDDA / X-ray crystallography) |
|---|---|
| Target Compound Data | 4 co-crystal structures: PARP14 macrodomain 3 (1.09 Å), PTP1B (1.8 Å), viral 3C-like protease (1.88 Å), thioredoxin glutathione reductase (fragment hit 18) |
| Comparator Or Baseline | 5-Amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9): 0 publicly deposited PanDDA fragment co-crystal structures with comparable target diversity |
| Quantified Difference | 4 vs. 0 validated fragment-screening co-crystal structures |
| Conditions | PanDDA (Pan-Dataset Density Analysis) fragment screening methodology; X-ray crystallography at resolutions of 1.09–1.88 Å; diverse protein target classes (poly-ADP-ribose polymerase, protein tyrosine phosphatase, viral cysteine protease, oxidoreductase) |
Why This Matters
For medicinal chemistry and chemical biology procurement, a fragment with four experimentally validated co-crystal structures across diverse therapeutic targets provides a substantially de-risked starting point for hit-to-lead optimization compared to an analog lacking any such structural validation.
- [1] RCSB PDB. 5QI8: Crystal Structure of Human PARP14 Macrodomain 3 in Complex with FMOPL000605a (1.09 Å). Deposited 2018-05-21. https://www.rcsb.org/structure/5QI8 View Source
- [2] Mehlman, T.S., Ginn, H.M., Keedy, D.A. An Expanded View of Ligandability in the Allosteric Enzyme PTP1B from Computational Reanalysis of Large-Scale Crystallographic Data. bioRxiv 2024. DOI: 10.1101/2024.01.05.574428. PDB 7GSD (1.8 Å). View Source
- [3] RCSB PDB. 6T8R: 3C-like Protease from Southampton Virus Complexed with FMOPL000605a (1.88 Å). Deposited 2019-10-24. https://www.rcsb.org/structure/6T8R View Source
- [4] PDBj. 8PLH: Thioredoxin Glutathione Reductase of Schistosoma mansoni Fragment Screen Hit 18 (FMOPL000605a). Deposited 2023-06-27. https://pdbj.org/mine/summary/8plh View Source
- [5] PDBeChem Ligand Dictionary. Search for 5-amino-1,3,4-thiadiazole-2-thiol in PDB: no PanDDA fragment screening co-crystal structures identified. European Bioinformatics Institute. https://www.ebi.ac.uk/pdbe-srv/pdbechem/ View Source
- [6] PDBj. ChemComp-GVY: 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol – PDB Ligand Summary Across 4 Entries. https://pdbj.org/emnavi/quick.php?lang=en&id=GVY View Source
